Lercanidipine-d3

Description

Properties

Molecular Formula |

C36H41N3O6 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

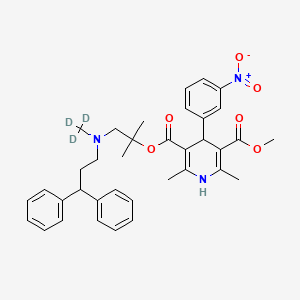

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |

InChI Key |

ZDXUKAKRHYTAKV-VPYROQPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Lercanidipine-d3 as a Stable Isotope Internal Standard in Bioanalysis

[1]

Executive Summary

In high-throughput pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, Lercanidipine-d3 serves as the gold-standard internal standard for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.[1][2][3] As a lipophilic dihydropyridine calcium channel blocker, Lercanidipine exhibits significant light sensitivity and non-specific binding. This guide provides the structural specifications and self-validating protocols required to maintain the integrity of the isotopic standard during rigorous bioanalysis.

Chemical Identity & Specifications

Unlike generic chemical reagents, stable isotopes for clinical research often carry manufacturer-specific CAS numbers depending on the salt form (Free Base vs. Hydrochloride).[1] The specifications below represent the industry standard for the Hydrochloride salt, the most common form used in stock solution preparation due to its enhanced aqueous solubility compared to the free base.

Key Technical Data

| Parameter | Specification |

| Chemical Name | Lercanidipine-d3 Hydrochloride |

| CAS Number | 1189954-18-4 (HCl salt) / 1190043-34-5 (Generic/Base) |

| Molecular Formula | C₃₆H₃₈D₃N₃O₆[1][4][5][6][7][8] · HCl |

| Molecular Weight | ~651.21 g/mol (Salt) / ~614.75 g/mol (Free Base) |

| Isotopic Purity | ≥ 99.0% atom D |

| Chemical Purity | ≥ 98% (HPLC) |

| Label Position | N-methyl-d3 group (Side chain labeling) |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in water |

Critical Note on Labeling: The deuterium atoms are typically located on the N-methyl group of the side chain. This position is chosen to ensure the label remains on the primary fragment ion during MS/MS collision-induced dissociation (CID), maintaining the mass shift in the product ion spectrum.[1]

The Science of Stable Isotope Dilution

Why Lercanidipine-d3?

In LC-MS/MS, "ion suppression" from plasma phospholipids can cause signal variability that external standards cannot track.[1] Lercanidipine-d3 acts as a surrogate analyte , co-eluting with the drug and experiencing the exact same ionization environment.

Mechanistic Logic:

-

Co-Elution: The -d3 modification adds negligible lipophilicity changes, ensuring the IS elutes at the same retention time (RT) as Lercanidipine.

-

Mass Shift (+3 Da): The precursor ion shifts from m/z 612.2 (Analyte) to 615.2 (IS).[1]

-

Fragmentation Logic: The primary transition monitors the cleavage of the side chain. Since the label is on the N-methyl group of this side chain, the product ion also shifts (+3 Da), preventing "cross-talk" interference.[1]

Diagram: Fragmentation & Mass Shift Logic

The following diagram illustrates the precursor-to-product ion transition logic used in Multiple Reaction Monitoring (MRM).

Caption: MRM transition logic demonstrating how the d3-label is retained in the product ion, ensuring distinct detection channels.

Handling & Stability Protocols (Self-Validating System)

Lercanidipine is a 1,4-dihydropyridine , a class notoriously sensitive to photodegradation (oxidation to the pyridine analog).[1] The following protocol includes "Checkpoints" to validate stability.

Storage & Stock Preparation[6][7][9][10]

-

Primary Storage: Store neat powder at -20°C (or -80°C for long term) under desiccant.

-

Solvent Selection: Use Methanol (MeOH) or DMSO for stock solutions. Avoid pure water due to low solubility and hydrolysis risks.

-

Light Protection (Critical): All handling must occur under monochromatic (sodium) light or in amber glassware wrapped in aluminum foil.

Protocol: Stock Solution Preparation (1.0 mg/mL)

-

Weighing: Accurately weigh 1.0 mg of Lercanidipine-d3 HCl into a 1.5 mL amber Eppendorf tube.

-

Dissolution: Add 1.0 mL of HPLC-grade Methanol. Vortex for 30 seconds.

-

Checkpoint 1 (Visual): Ensure no particulate matter remains. Solution should be clear.

-

Aliquot: Divide into 100 µL aliquots in amber vials to prevent freeze-thaw cycles. Store at -80°C.

Stability Validation Step

Before running a batch, perform an Isotopic Contribution Check :

Analytical Application: LC-MS/MS Workflow

This workflow is optimized for human plasma extraction using Lercanidipine-d3.[1][2]

Method Parameters

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex API 4000 / Waters Xevo).[1]

-

Ionization: ESI Positive Mode.

-

Column: C18 (e.g., Symmetry C18, 3.5 µm, 75 x 4.6 mm).[1][2][3]

-

Mobile Phase: Methanol : 5mM Ammonium Acetate (80:20 v/v) + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 - 0.5 mL/min (Isocratic).[1]

Step-by-Step Extraction Protocol (LLE)[1]

-

Spiking: Add 50 µL of Lercanidipine-d3 Working Solution (e.g., 50 ng/mL) to 200 µL of plasma. Vortex 10 sec.

-

Why: Spiking before extraction corrects for extraction efficiency losses.

-

-

Extraction: Add 1.0 mL of n-Hexane : Ethyl Acetate (1:1 v/v) .

-

Agitation: Vortex vigorously for 3 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer the organic (upper) layer to a clean amber glass tube.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase.

Workflow Visualization

Caption: Liquid-Liquid Extraction (LLE) workflow emphasizing the critical IS spiking point and light protection steps.

Quality Control & Troubleshooting

Cross-Signal Interference (Crosstalk)

A common issue with deuterated standards is "spectral overlap" if the resolution is insufficient or the label is lost.[1]

-

Symptom: Signal in the IS channel when injecting only the Analyte (ULOQ).

-

Cause: Natural isotopic abundance (C13) of the analyte contributing to the M+3 mass.

-

Solution: Ensure the IS concentration is sufficiently high so that the natural isotope contribution from the analyte is negligible (<0.5%), OR use a mathematical correction factor if the overlap is unavoidable (rare with d3).[1]

Deuterium Exchange

References

-

MedChemExpress. Lercanidipine-d3 hydrochloride Product Specifications. Retrieved from [1][6]

-

Cayman Chemical. Lercanidipine (hydrochloride) Product Information & Stability. Retrieved from [1]

-

Kim, Y., et al. (2016). A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma. Journal of Chromatography B. Retrieved from

-

Harahap, Y., et al. Method Development and Validation of Lercanidipine in Human Plasma by Using LC-MS/MS. ResearchGate. Retrieved from

-

ClearSynth. Lercanidipine Stable Isotopes Product List. Retrieved from [1]

Sources

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. esschemco.com [esschemco.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Deuterium Enrichment in Lercanidipine-d3 Reference Materials

Abstract

This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the critical evaluation of deuterium enrichment in Lercanidipine-d3, a stable isotope-labeled internal standard (SIL-IS) essential for quantitative bioanalysis. Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension. Accurate pharmacokinetic and bioequivalence studies rely on robust bioanalytical methods, where Lercanidipine-d3 serves as the internal standard to correct for variability during sample processing and analysis.[1] The isotopic purity, or deuterium enrichment level, of this reference material is a paramount quality attribute that directly impacts data integrity. This guide delineates the fundamental principles of isotopic labeling, details validated analytical methodologies for enrichment determination, and discusses the profound implications of isotopic purity on analytical accuracy and regulatory compliance.

The Foundational Role of Lercanidipine-d3 in Bioanalysis

In quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) assays, a SIL-IS is the gold standard for achieving precision and accuracy.[2] Lercanidipine-d3, the deuterated analogue of Lercanidipine, is designed to be the ideal internal standard.[3] Its utility stems from the fact that it is chemically identical to the analyte (Lercanidipine), and thus exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] This co-elution and similar physicochemical behavior allow it to effectively normalize variations arising from matrix effects, ion suppression, and inconsistent sample recovery, which are common challenges in the analysis of complex biological samples like plasma.[5][6]

The mass difference of three daltons (due to the three deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the internal standard.[6] However, the efficacy of this entire analytical paradigm hinges on one critical assumption: the isotopic purity of the Lercanidipine-d3 standard.

dot

Caption: Role of Lercanidipine-d3 as an Internal Standard (IS).

Defining and Quantifying Deuterium Enrichment

The term "deuterium enrichment" refers to the percentage of molecules within the reference material where the target hydrogen atoms have been successfully substituted with deuterium.[7] It is a critical measure of isotopic purity.[8] An incomplete reaction or subsequent back-exchange can result in a mixed population of molecules, known as isotopologues, which differ in their isotopic composition. For Lercanidipine-d3, the material will inevitably contain trace amounts of d0 (unlabeled Lercanidipine), d1, and d2 species.

Isotopic Purity vs. Species Abundance:

-

Isotopic Enrichment: Refers to the probability (in percent) of finding a deuterium atom at a specific labeled position.[7]

-

Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d3).[7]

For use as an internal standard in regulated bioanalysis, the isotopic enrichment should be as high as possible, typically exceeding 98%.[4][9] This ensures that the contribution of unlabeled analyte (d0) from the internal standard solution is negligible and does not interfere with the measurement of the actual analyte in the sample.[6]

| Parameter | Typical Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | Minimizes crosstalk and interference from the internal standard channel to the analyte channel. |

| Chemical Purity | ≥ 99% | Ensures that observed signals are from the target compound and not chemical impurities. |

| Unlabeled Analyte (d0) | < 0.1% | Prevents artificial inflation of analyte concentration, especially at the Lower Limit of Quantification (LLOQ). |

| Table 1: Typical Quality Specifications for Lercanidipine-d3 Reference Material. |

Core Analytical Techniques for Enrichment Verification

A multi-pronged analytical approach is required to fully characterize a deuterated standard, ensuring not only the overall enrichment but also the structural integrity and location of the labels.[8][10] High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments possess the resolving power to separate and detect ions that differ by very small mass-to-charge (m/z) ratios. This capability allows for the direct visualization of the isotopic distribution of the Lercanidipine-d3 material.[11] By analyzing the relative intensities of the peaks corresponding to the d0, d1, d2, and d3 isotopologues, one can accurately calculate the isotopic purity.[12]

dot

Caption: Experimental workflow for HRMS-based enrichment analysis.

Experimental Protocol: LC-HRMS for Isotopic Purity

-

Standard Preparation: Prepare a solution of the Lercanidipine-d3 reference material in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

-

Chromatography (Optional but Recommended):

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[13]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Rationale: LC separation ensures that the analysis is performed on the peak corresponding to Lercanidipine-d3, free from any potential chemical impurities.

-

-

Mass Spectrometry:

-

Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Heated Electrospray Ionization (HESI), positive mode.

-

Acquisition Mode: Full scan from m/z 150-1000 at a resolution of ≥ 70,000.

-

Data Analysis: a. Extract the ion chromatogram for the theoretical m/z of Lercanidipine-d3 [M+H]+. b. Generate the mass spectrum across the chromatographic peak. c. Identify and integrate the peak areas for the unlabeled Lercanidipine (d0) and all deuterated isotopologues (d1, d2, d3). d. Calculate the isotopic purity (enrichment) for the d3 species using the formula: Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for structural elucidation.[10] For deuterated compounds, it serves two critical functions: confirming the precise location of the deuterium labels and providing a quantitative measure of enrichment.

-

¹H NMR (Proton NMR): In a highly enriched sample, the proton signal corresponding to the deuterated position will disappear or be significantly diminished. Comparing the integration of this residual signal to a stable, non-deuterated proton signal within the same molecule allows for the calculation of enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum where only the deuterated positions are visible, confirming the sites of labeling. Under proper experimental conditions (ensuring full relaxation), the integral of the deuterium signal can be used for quantification.

Experimental Protocol: Quantitative ²H NMR

-

Sample Preparation: Dissolve a precisely weighed amount of Lercanidipine-d3 in a non-deuterated solvent (e.g., CHCl₃ or DMSO) to a high concentration. Add a known quantity of a certified reference material with a known deuterium concentration as an internal calibrant if absolute quantification is needed.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

-

Pulse Program: A simple pulse-acquire sequence. A 90-degree pulse is often used to maximize the signal.[14]

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the deuterium nuclei) to ensure complete relaxation between scans for accurate integration.

-

Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing & Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the area of the deuterium signal(s).

-

Compare the integral to the internal calibrant or use it to determine the relative isotopic purity if no calibrant is used.

-

Impact of Isotopic Impurity on Bioanalytical Data

The presence of a significant unlabeled (d0) component in the Lercanidipine-d3 internal standard can severely compromise the integrity of a bioanalytical study. This impurity introduces a predictable bias, leading to an overestimation of the true analyte concentration.

The issue is most acute at the lower end of the calibration curve, particularly at the LLOQ. At these low concentrations, the contribution of the d0 impurity from the spiked internal standard can be a substantial fraction of the total "analyte" signal, leading to unacceptable inaccuracy and imprecision.

dot

Caption: Consequence of isotopic impurity on data accuracy.

Conclusion and Best Practices

-

Vendor Qualification: Always source reference materials from reputable suppliers who provide a comprehensive Certificate of Analysis detailing the isotopic enrichment, the method of determination (preferably HRMS and/or NMR), and chemical purity.[15]

-

Independent Verification: Upon receipt of a new lot of Lercanidipine-d3, perform in-house verification of the isotopic purity using HRMS. This is a critical step to confirm the vendor's specifications and ensure lot-to-lot consistency.

-

Cross-Contamination Check: Analyze the Lercanidipine-d3 solution on the analyte (d0) MRM transition and the unlabeled Lercanidipine standard on the internal standard (d3) MRM transition. The response should be minimal (<0.1%) to ensure no significant crosstalk.

-

Stability Assessment: Deuterium labels on carbon atoms are generally stable. However, labels should not be placed on heteroatoms (O, N) where they can easily exchange with protons from the solvent.[6] The synthesis of Lercanidipine-d3 should ensure labeling at non-exchangeable positions.

By adhering to these principles and employing the robust analytical techniques detailed in this guide, researchers can ensure the integrity of their Lercanidipine-d3 internal standard, which is the cornerstone of a reliable and defensible bioanalytical method.

References

-

Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC. (n.d.). PubMed Central. [Link]

-

Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. (2015). National Center for Biotechnology Information. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2020). Royal Society of Chemistry. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2002). ResearchGate. [Link]

-

Results of a meta-analysis comparing the tolerability of lercanidipine and other dihydropyridine calcium channel blockers. (2010). National Center for Biotechnology Information. [Link]

- Process for Producing Lercanidipine. (2007).

-

Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry. (2006). National Center for Biotechnology Information. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. (n.d.). Waters Corporation. [Link]

-

Preparation and Characterization of Lercanidipine Hydrochloride Inclusion complex with β-cyclodextrin and effect of Complexation on Solubility and Dissolution. (2017). ResearchGate. [Link]

-

Isotope-labeled Pharmaceutical Standards. (n.d.). Alsachim. [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023). National Center for Biotechnology Information. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). National Center for Biotechnology Information. [Link]

-

Unveiling the Preparation and Characterization of Lercanidipine Hydrochloride in an Oral Solid Self-Nanoemulsion for Enhancing Oral Delivery. (2024). National Center for Biotechnology Information. [Link]

-

Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review. (2021). National Center for Biotechnology Information. [Link]

-

Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. (2019). MDPI. [Link]

-

Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. (2024). National Center for Biotechnology Information. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2021). ResearchGate. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications. [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". (2021). ResearchGate. [Link]

-

Stable Isotopes. (n.d.). Axios Research. [Link]

-

Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig. [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2023). National Center for Biotechnology Information. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Deuterium Labeled Compounds Market Size, Growth and Analysis Report - 2033. (n.d.). Coherent Market Insights. [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (2013). PubMed. [Link]

-

Hydrogen (Proton, Deuterium and Tritium) NMR. (n.d.). University of Ottawa. [Link]

-

Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. (2019). PubMed. [Link]

-

Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal: Applications for the Enantiomeric Analysis through Natural Abundance Deuterium NMR. (2020). Journal of the American Chemical Society. [Link]

-

Matching isotopic distributions from metabolically labeled samples. (2008). PubMed Central. [Link]

-

Isotopic Distributions. (2020). PubMed. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

Technical Guide: Solubility & Handling of Lercanidipine-d3 in Methanol and Acetonitrile

Executive Summary

Lercanidipine-d3 (Lercanidipine-d3 Hydrochloride) is the stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker, Lercanidipine.[1] It serves as the critical Internal Standard (IS) for the quantification of Lercanidipine in biological matrices via LC-MS/MS.

This guide addresses the physicochemical behavior of Lercanidipine-d3 in Methanol (MeOH) and Acetonitrile (ACN) . While Methanol is the superior solvent for primary stock preparation due to the high solubility of the hydrochloride salt form, Acetonitrile plays a vital role in working solution dilution and mobile phase composition.

Critical Handling Note: Lercanidipine and its deuterated analog are highly photosensitive . All procedures described below must be performed under monochromatic yellow light or using amber glassware to prevent photodegradation to the pyridine derivative.

Physicochemical Context & Solubility Profile[2][3][4][5][6][7][8]

Chemical Identity

-

Form: Yellow crystalline powder

-

Isotopic Labeling: Deuterium (d3) typically on the N-methyl-N-phenyl-3-aminopropyl side chain.

-

Salt Form: Hydrochloride (HCl) is the standard commercial form, which significantly influences solubility polarity.

Solubility Data Matrix

The solubility of Lercanidipine-d3 mirrors its non-deuterated parent compound (Lercanidipine HCl). The hydrochloride salt exhibits high affinity for polar protic solvents (Methanol) compared to aprotic solvents (Acetonitrile) or aqueous buffers.

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Usage Context |

| Methanol | Freely Soluble | > 25 mg/mL | Primary Stock Preparation |

| Acetonitrile | Soluble | ~ 5–10 mg/mL | Working Dilutions / Mobile Phase |

| DMSO | Soluble | ~ 15 mg/mL | Alternative Stock Solvent |

| Water | Practically Insoluble | < 0.01 mg/mL | Mobile Phase Additive only |

| Ethanol | Soluble | ~ 2 mg/mL | Secondary Solvent |

Technical Insight: The hydrochloride salt moiety forms hydrogen bonds effectively with Methanol, facilitating rapid dissolution. Acetonitrile, being aprotic, solvates the cation less effectively, leading to lower saturation limits. Therefore, Methanol is the mandatory solvent for high-concentration stock solutions (>1 mg/mL).

Protocol: Preparation of Primary Stock Solutions

Materials & Prerequisites

-

Analytes: Lercanidipine-d3 HCl (Reference Standard grade).

-

Solvent: LC-MS grade Methanol (purity ≥ 99.9%).

-

Glassware: Class A Volumetric Flasks (Amber glass).

-

Environment: Yellow light (sodium lamp) or low-UV environment.

Step-by-Step Workflow

This protocol ensures a stable 1.0 mg/mL (free base equivalent) stock solution.

-

Calculation: Calculate the mass required, adjusting for the salt factor (MW_salt / MW_base) and purity.

-

Weighing: Accurately weigh the target amount of Lercanidipine-d3 into a weighing boat.

-

Solubilization: Transfer the powder into an amber volumetric flask.

-

Dissolution: Add Methanol to approximately 80% of the total volume.

-

Action: Sonicate for 2–5 minutes. The solution should turn clear yellow without particulates.

-

-

Make up to Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

-

Aliquoting: Transfer to amber cryovials (e.g., 1 mL aliquots).

-

Storage: Store at -20°C or -80°C .

Workflow Visualization

Figure 1: Optimized workflow for preparing Lercanidipine-d3 primary stock solution in Methanol.

Analytical Application: LC-MS/MS Considerations

Working Solutions (Dilution)

While Methanol is used for the stock, Acetonitrile is often preferred for intermediate dilutions and the final working solution to match the mobile phase initial conditions.

-

Diluent: 50:50 Acetonitrile:Water or 50:50 Methanol:Water.

-

Why? Injecting 100% Methanol stock directly onto a C18 column can cause "solvent wash" effects (peak fronting) if the mobile phase is high-aqueous.

Mobile Phase Compatibility

Lercanidipine is highly lipophilic (LogP ~6).

-

Preferred Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.0–4.0).

-

Role of Acetonitrile: Provides sharper peak shapes and lower backpressure compared to Methanol on C18 columns for this specific analyte.

-

Role of d3-IS: The d3 analog will co-elute with Lercanidipine. Ensure the solvent composition of the injected sample does not cause precipitation of the lipophilic drug.

Bioanalytical Extraction Workflow

Lercanidipine-d3 is typically added to plasma samples before extraction to account for recovery losses.

Figure 2: Bioanalytical extraction path highlighting solvent transitions from MeOH (Elution) to ACN/Water (Reconstitution).

Stability & Troubleshooting

Photostability (Critical)

Lercanidipine undergoes rapid oxidation to its pyridine analog when exposed to UV/visible light.

-

Symptom: Appearance of a new peak at [M-2H] mass in MS spectra.

-

Prevention: Use amber glassware strictly. Wrap clear vessels in aluminum foil if amber is unavailable.

Adsorption

Due to high lipophilicity, Lercanidipine-d3 can adsorb to plastic surfaces (polypropylene tubes) in high-aqueous solutions.

-

Best Practice: Maintain at least 20-30% organic solvent (MeOH or ACN) in all working solutions to prevent wall adsorption.

Precipitation

-

Issue: Spiking a high-concentration methanolic stock directly into pure water or buffer may cause micro-precipitation.

-

Solution: Spike into matrix (plasma) or a solvent mixture. If preparing aqueous standards, perform serial dilutions ensuring the organic content remains high enough to keep the drug solubilized until the final step.

References

-

Vignoli, L. et al. (2013). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Chromatography B. Retrieved from [Link]

-

Dissolution Technologies. (2018).[5] Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets. Retrieved from [Link]

- European Patent EP1856051B1.Amorphous Lercanidipine Hydrochloride and methods for preparation.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 5. dissolutiontech.com [dissolutiontech.com]

Introduction: Beyond the Label - A Researcher's Perspective on Lercanidipine-d3 Hydrochloride

An In-Depth Technical Guide to the Safe Handling and Application of Lercanidipine-d3 Hydrochloride

Lercanidipine is a third-generation dihydropyridine calcium channel blocker, recognized for its efficacy as an antihypertensive agent.[1][2] In the realm of pharmaceutical research and development, its deuterated analogue, Lercanidipine-d3 hydrochloride, serves a more specialized yet critical function. The incorporation of three deuterium atoms creates a stable, heavy-isotope-labeled version of the parent molecule, making it an indispensable tool for highly sensitive bioanalytical assays.[2] Primarily, it is employed as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies or as a tracer in metabolic profiling.[2]

While a standard Safety Data Sheet (SDS) provides a regulatory-compliant overview of a chemical's hazards, it often lacks the contextual depth required by scientists at the bench. This guide, therefore, is designed for researchers, scientists, and drug development professionals. It moves beyond mere compliance to provide a synthesized, in-depth understanding of the risks associated with Lercanidipine-d3 hydrochloride and the scientific rationale behind the protocols for its safe handling, storage, and disposal. We will deconstruct the information typically found in an SDS, enriching it with practical insights to ensure both personal safety and the integrity of experimental outcomes.

Section 1: Chemical and Physical Identity

The toxicological and handling precautions for Lercanidipine-d3 hydrochloride are fundamentally identical to those of the parent compound, Lercanidipine hydrochloride. The three-dalton mass increase from deuterium substitution does not alter its chemical reactivity or biological hazard profile in an acute handling context. Understanding its physical properties is the first step in designing safe and effective experimental protocols. The compound is a slightly yellow, crystalline powder.[1] A crucial characteristic for researchers is its solubility profile: it is practically insoluble in water but readily soluble in organic solvents like methanol and chloroform.[1] This high lipophilicity is a deliberate feature of the drug class, contributing to its long duration of action by allowing it to bind to lipid membranes.[1]

| Property | Lercanidipine Hydrochloride | Lercanidipine-d3 Hydrochloride | Source |

| CAS Number | 132866-11-6 | 1217740-02-7 | [3] |

| Molecular Formula | C₃₆H₄₂ClN₃O₆ | C₃₆H₃₉D₃ClN₃O₆ | [3][4] |

| Molecular Weight | ~648.2 g/mol | ~651.2 g/mol | [3][4] |

| Appearance | Slightly pale yellow to yellow crystal powder | Not specified, assumed to be identical | [1] |

| Solubility | Practically insoluble in water; soluble in methanol, chloroform | Practically insoluble in water; soluble in methanol, chloroform | [1] |

| Melting Point | 195-211 °C (decomposition, varies by crystal form) | Not specified, assumed to be similar | [1] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with Lercanidipine-d3 hydrochloride, as with its parent compound, is acute oral toxicity. This is the most significant risk for laboratory personnel.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Expert Insight: Causality of Oral Toxicity

The classification "Toxic if swallowed" is not arbitrary; it is directly linked to the compound's potent pharmacological activity as a calcium channel blocker.[4] Accidental ingestion of a sufficient quantity could lead to an overdose, manifesting as systemic hypotension (a sharp decrease in blood pressure), weakness, dizziness, and reduced cardiac output. In severe cases, this could be fatal. This underscores the critical importance of preventing ingestion through rigorous handling protocols. While other identified hazards like eye irritation and potential skin sensitization are significant, the immediate and severe systemic risk comes from oral exposure.

Section 3: Risk Mitigation and Safe Handling Protocols

A systematic approach to handling minimizes exposure and ensures experimental accuracy. The following workflow and protocols are designed to create a self-validating system of safety.

Caption: A workflow diagram illustrating the key stages of safely handling Lercanidipine-d3 hydrochloride from receipt to disposal.

Protocol 1: Engineering Controls - The Primary Barrier

The most effective way to prevent exposure is to contain the material at the source.

-

Weighing: All weighing of Lercanidipine-d3 hydrochloride powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure. Mechanical exhaust is required.[5] This prevents the inhalation of fine particulates that may become airborne.

-

Solution Handling: All subsequent handling of the compound, including the preparation of stock solutions and dilutions, should also be performed inside a chemical fume hood.

Protocol 2: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is essential to protect against accidental contact.

-

Hand Protection: Wear compatible chemical-resistant gloves (nitrile is a suitable choice for the common solvents used, such as methanol or DMSO).[5] Discard gloves immediately if contamination occurs and wash hands thoroughly.[6]

-

Eye Protection: Wear chemical safety goggles or glasses with side shields as described by OSHA standards.[5]

-

Body Protection: A standard laboratory coat should be worn at all times. Ensure it is laundered separately from personal clothing.[7]

-

Respiratory Protection: If engineering controls are insufficient or if there is a risk of generating dusts outside of a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator must be worn.[5]

Protocol 3: Step-by-Step Stock Solution Preparation

The accuracy of this procedure is paramount for the trustworthiness of quantitative data.

-

Pre-Weighing: Place a clean, appropriately sized vial on the analytical balance within the ventilated enclosure and tare the balance.

-

Weighing: Carefully add the target amount of Lercanidipine-d3 hydrochloride powder to the vial. Record the exact weight.

-

Solubilization: Remove the vial from the balance. Inside the fume hood, add the calculated volume of the appropriate solvent (e.g., methanol) to achieve the desired stock concentration.

-

Dissolution: Securely cap the vial and vortex or sonicate until all solid material is completely dissolved. Visually inspect against a light source to confirm there are no suspended particulates.

-

Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store as described in Section 5.

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical.

-

Ingestion: This is the most severe risk. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse the mouth with water.[6] Do NOT induce vomiting. [6] Show the safety data sheet to the medical professional.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[5]

-

Inhalation: Remove the individual to fresh air.[6] If breathing is difficult, provide oxygen and seek immediate medical attention.

Section 5: Storage and Stability

Proper storage is essential for maintaining the chemical integrity of this analytical standard.

-

General Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[5][7] Several suppliers recommend storing the material locked up to prevent unauthorized access, which is prudent given its oral toxicity.[6]

-

Temperature: While some sources suggest storage at room temperature is acceptable, others specify colder temperatures, such as <-15°C.[5] It is best practice to follow the specific storage temperature recommended by the supplier from whom the material was purchased.

-

Protection from Environment: The product is sensitive to light and moisture. Store in a dark location or use an amber vial. Storing with a desiccant is also recommended to protect the hydrochloride salt from moisture.

-

Incompatibilities: Avoid strong oxidizing agents.

Expert Insight: Dihydropyridine rings can be susceptible to oxidation and photodegradation. The hydrochloride salt form is used to improve stability and handling, but it can be hygroscopic. Following these storage protocols prevents degradation, ensuring that the concentration of your expensive internal standard remains accurate over time.

Section 6: Spill and Waste Disposal

Accidents happen; a clear plan prevents a small spill from becoming a major incident.

Caption: A logical flow diagram for responding to a chemical spill of Lercanidipine-d3 hydrochloride.

Spill Cleanup Protocol (Small, Solid Spill)

-

Evacuate and Alert: Clear the immediate area of personnel.[8]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the full PPE as described in Section 3.

-

Cleanup: Avoid generating dust. [7] Gently cover the spill with a damp paper towel or use a commercial spill kit. Carefully sweep the material into a suitable, labeled container for waste disposal.[7]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Place all contaminated materials (gloves, towels, etc.) into the sealed waste container.

Waste Disposal

Lercanidipine-d3 hydrochloride and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not allow it to enter drains or the environment. All waste disposal must be handled in strict accordance with all local, state, and federal regulations.

Conclusion

Lercanidipine-d3 hydrochloride is a powerful analytical tool that demands respect and careful handling. Its primary hazard is acute oral toxicity, a direct consequence of its potent pharmacological action. By understanding the "why" behind the safety precautions—the link between its function as a calcium channel blocker and its danger upon ingestion—researchers can adopt a more vigilant and informed approach to safety. The protocols outlined in this guide, from engineering controls and PPE to specific procedures for solution preparation and spill cleanup, provide a robust framework for mitigating risks. Adherence to these principles not only protects the health and safety of laboratory personnel but also upholds the integrity and validity of the scientific data being generated.

References

-

CymitQuimica. (2025, September 19). Lercanidipine hydrochloride.

-

Biosynth. (2022, February 2). 1 - Safety Data Sheet.

-

ECHEMI. (n.d.). Lercanidipine hydrochloride SDS, 132866-11-6 Safety Data Sheets.

-

Expert Synthesis Solutions. (2024, January 16). SAFETY DATA SHEET Version: 2.

-

Fisher Scientific. (2025, December 27). SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Lercanidipine.

-

MedchemExpress. (n.d.). Lercanidipine-d3 hydrochloride | Stable Isotope.

-

Medline. (2015, May 2). MSDS Lercanidipine hydrochloride.

-

Santa Cruz Biotechnology. (n.d.). Lercanidipine hydrochloride.

-

Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET.

-

Cayman Chemical. (2025, November 24). Lercanidipine (hydrochloride) - Safety Data Sheet.

-

TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

-

PubChem. (n.d.). (S)-Lercanidipine-d3 Hydrochloride.

-

Danish Medicines Agency. (2009, May 20). Public Assessment Report Scientific discussion Lercatio DK/H/1486/001-002/DC Lercanidipine hydrochloride.

-

ResearchGate. (n.d.). Chemical structure of lercanidipine.

-

PubChem. (n.d.). Lercanidipine Hydrochloride.

Sources

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Lercanidipine-d3 Hydrochloride | C36H42ClN3O6 | CID 46782047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 157917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Storage Stability of Lercanidipine-d3 Stock Solutions at -20°C

Executive Summary

This technical guide provides a detailed framework for establishing and verifying the storage stability of Lercanidipine-d3 stock solutions, a critical component used as an internal standard in quantitative bioanalysis. The integrity of such standards is foundational to the accuracy, precision, and reliability of pharmacokinetic and other drug development studies. This document synthesizes established chemical principles of dihydropyridine stability with regulatory expectations for validation, as outlined by the International Council for Harmonisation (ICH). We present a comprehensive, self-validating experimental protocol for a long-term stability study at -20°C, discuss the key degradation pathways of Lercanidipine, and offer field-proven insights into mitigating stability risks. The methodologies and logical frameworks provided herein are designed to empower researchers and drug development professionals to ensure the highest data quality and regulatory compliance.

Introduction: The Critical Role of Isotopic Internal Standards

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for achieving accurate and precise quantification of an analyte in a complex biological matrix. Lercanidipine-d3, the deuterated analog of the calcium channel blocker Lercanidipine, serves this vital role. Its utility is predicated on a core assumption: that it behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, but is distinguishable by its mass.

Crucially, this entire analytical paradigm rests on the proven stability of the internal standard stock solution. Any degradation of Lercanidipine-d3 during storage would lead to an inaccurate concentration in the working solutions, causing a systematic bias in the final calculated concentration of the analyte and compromising the integrity of the entire study. Therefore, a rigorous, evidence-based understanding of its stability under defined storage conditions is not merely a matter of good laboratory practice; it is a prerequisite for validatable data.

Foundational Principles of Lercanidipine Stability

Chemical Vulnerabilities of the Dihydropyridine Core

Lercanidipine belongs to the 1,4-dihydropyridine (DHP) class of compounds.[1] The DHP ring is inherently susceptible to degradation through several mechanisms, primarily driven by its tendency to aromatize to the more stable pyridine ring.[2] Understanding these pathways is essential for designing a robust stability study.

-

Oxidative Degradation: The DHP ring can be readily oxidized, a process that is often the primary degradation pathway. This results in the formation of the corresponding pyridine derivative. Forced degradation studies have confirmed that Lercanidipine is susceptible to oxidative stress.[1][3]

-

Photodegradation: Dihydropyridines as a class are notoriously photosensitive.[4][5] Exposure to light, particularly in the UV spectrum, can catalyze the aromatization reaction. Therefore, protection from light at all stages of handling and storage is critical.

-

Hydrolytic Degradation: Lercanidipine is also susceptible to hydrolysis, particularly under acidic and basic conditions, which can cleave its ester functionalities.[6][7] Studies have shown significant degradation occurs under both stressed acidic and alkaline conditions.[1][8]

Isotopic Stability of Deuterated Analogs

The use of a deuterated standard introduces another layer of consideration: isotopic stability. Deuterium (D) is a stable, non-radioactive isotope of hydrogen (H).[9] The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which contributes to the overall stability of the molecule.[10]

However, the primary risk to isotopic integrity is not bond breakage but hydrogen-deuterium (H-D) exchange . This can occur if the deuterium atoms are in positions on the molecule that are labile (e.g., attached to heteroatoms like O or N, or adjacent to carbonyl groups) and are exposed to a protic environment (e.g., water, methanol). To preserve isotopic purity, it is best practice to store deuterated standards in dry, aprotic solvents and protect them from atmospheric moisture.[11]

Experimental Design for a Long-Term Stability Study at -20°C

The following protocol outlines a robust, self-validating system for determining the stability of Lercanidipine-d3 stock solutions. This design adheres to the principles of stability testing outlined in ICH guidelines.[12][13]

Objective

To determine the long-term stability of a 1 mg/mL Lercanidipine-d3 stock solution prepared in a selected organic solvent (e.g., acetonitrile or DMSO) when stored at -20°C ± 5°C in amber glass vials for up to 12 months.

Materials and Reagents

-

Lercanidipine-d3 reference standard (isotopic and chemical purity ≥98%)

-

Lercanidipine reference standard (for system suitability)

-

HPLC or LC-MS grade solvent (e.g., Acetonitrile, DMSO)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

2 mL amber glass autosampler vials with PTFE-lined caps

-

Validated LC-MS/MS system

Protocol: Preparation of Stability Stock Solution

-

Solvent Equilibration: Allow the chosen solvent to equilibrate to room temperature before use to ensure accurate volume measurement.

-

Weighing: Accurately weigh approximately 10 mg of Lercanidipine-d3 reference standard into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 7 mL of the solvent and sonicate for 5 minutes or until fully dissolved.[14]

-

Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the solvent. Mix thoroughly. This is the T=0 Stock Solution .

-

Aliquoting for Stability Study: Immediately dispense 500 µL aliquots of the T=0 Stock Solution into separate, clearly labeled amber glass vials. Crimp-cap each vial securely. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.[15]

-

Storage: Place all aliquoted stability samples in a temperature-monitored freezer set to -20°C.

Study Time Points

Analyze the stability samples at appropriate intervals. A typical schedule for a 12-month study would be:

-

T = 0, 1, 3, 6, 9, and 12 months. [13]

Analytical Methodology (Self-Validating System)

At each time point, a full analytical run should be performed. This ensures that the stability data is generated by a system operating under validated and controlled conditions.

-

Sample Preparation:

-

Remove one aliquot of the Lercanidipine-d3 stability sample from the -20°C freezer. Allow it to thaw completely and equilibrate to room temperature.

-

Prepare a Fresh Comparison Stock using the same procedure as in section 4.3.

-

Prepare a dilution series from both the aged stability sample and the fresh comparison stock to create calibration standards or QC samples at an appropriate concentration for the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Method: Utilize a validated, stability-indicating LC-MS/MS method capable of separating Lercanidipine-d3 from any potential degradants.[1][16]

-

System Suitability Test (SST): Before analysis, inject a standard solution (e.g., Lercanidipine or Lercanidipine-d3) at least five times. The peak area and retention time must have a relative standard deviation (RSD) of <5%. This confirms the analytical system is performing correctly.

-

Analysis Sequence: Analyze the freshly prepared solutions and the aged stability solutions. It is advisable to bracket the aged samples with fresh samples to account for any instrument drift.

-

Acceptance Criteria

The Lercanidipine-d3 stock solution is considered stable at a given time point if the mean concentration of the aged stability sample is within ±15% of the mean concentration of the freshly prepared comparison stock.

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the stability assessment.

Sources

- 1. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. jpionline.org [jpionline.org]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. jchr.org [jchr.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ijsr.net [ijsr.net]

Technical Guide: Stereoselective Bioanalysis of Lercanidipine Enantiomers

Topic: Stereoselective Bioanalysis of Lercanidipine: (S)-d3 vs. (R)-d3 Enantiomer Strategies Content Type: Technical Whitepaper / Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Leads[1]

Executive Summary

Lercanidipine is a third-generation dihydropyridine calcium channel blocker (CCB) characterized by high vascular selectivity and lipophilicity.[1] Like many CCBs, it possesses a chiral center, resulting in two enantiomers: (S)-Lercanidipine (the eutomer, responsible for pharmacological activity) and (R)-Lercanidipine (the distomer).[1][2]

Despite the clear pharmacodynamic dominance of the (S)-enantiomer, many bioanalytical assays quantify the racemate. However, due to stereoselective pharmacokinetics (PK) —where the (S)-enantiomer exhibits higher plasma exposure—precise enantiomeric resolution is critical for accurate PK/PD modeling.[1]

This guide analyzes the availability of deuterated internal standards ((S)-d3 vs. (R)-d3), provides a validated workflow for using racemic internal standards in chiral assays, and details the experimental parameters required for regulatory compliance.

Part 1: The Enantiomer Landscape & Pharmacological Imperative

Chirality and Potency

The pharmacological activity of lercanidipine is highly stereospecific.[2][3] The (S)-enantiomer binds to L-type voltage-gated calcium channels with significantly higher affinity than the (R)-enantiomer.[1][2]

| Parameter | (S)-Lercanidipine (Eutomer) | (R)-Lercanidipine (Distomer) |

| Pharmacology | Potent L-type Ca²⁺ channel blocker | Weak/Negligible activity |

| Potency Ratio | ~100–177x more potent in vascular tissue | -- |

| PK Exposure (AUC) | Higher (Stereoselective metabolism) | Lower |

| Metabolism | Substrate for CYP3A4 | Substrate for CYP3A4 |

Scientific Insight: Because the (S)-enantiomer is the active species, quantifying the racemate can mask variability in therapeutic exposure. If a patient acts as a specific metabolizer for the (R)-form, racemic data might suggest normal drug levels while the active (S)-form is sub-therapeutic.[1]

The Internal Standard Dilemma

To correct for matrix effects and recovery variations in LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is mandatory.

-

(S)-Lercanidipine-d3: Ideal but rarely available as a catalog item; often requires custom synthesis.[1]

-

(R)-Lercanidipine-d3: Similarly rare; limited commercial availability (e.g., CAS 1217724-52-1).[1]

-

Racemic Lercanidipine-d3: Widely available (CAS 1189954-18-4) and cost-effective.[1]

The Solution: Researchers do not need expensive enantiopure internal standards. By using a racemic Lercanidipine-d3 standard on a chiral column, the IS resolves into two distinct peaks ((S)-d3 and (R)-d3).[1] The (S)-analyte is then quantified against the (S)-d3 peak, and the (R)-analyte against the (R)-d3 peak.[1]

Part 2: Experimental Protocol – Chiral LC-MS/MS Workflow

This protocol describes the simultaneous determination of Lercanidipine enantiomers using a racemic deuterated internal standard.

Reagents & Standards

-

Internal Standard (IS): Lercanidipine-d3 Hydrochloride (Racemic).[1][3] Label typically on the N-methyl group.[1]

-

Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Liquid-Liquid Extraction)

-

Step 1: Aliquot 200 µL of plasma into a clean tube.

-

Step 2: Add 20 µL of IS working solution (Racemic Lercanidipine-d3, 50 ng/mL).[1] Vortex.

-

Step 3: Add 50 µL of 0.1 M NaOH (to basify and ensure uncharged species for extraction).

-

Step 4: Add 3 mL of extraction solvent (n-Hexane:Ethyl Acetate, 80:20 v/v).[1]

-

Step 5: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

-

Step 6: Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Step 7: Reconstitute residue in 150 µL of mobile phase.

Chromatographic Conditions (Chiral Separation)

-

Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15 v/v).[1]

-

Flow Rate: 0.8 mL/min (Isocratic).[1]

-

Run Time: ~10 minutes (Baseline separation of enantiomers required).

Mass Spectrometry (MS/MS) Parameters

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy |

| Lercanidipine | 612.2 m/z | 280.2 m/z | 200 ms | 25 eV |

| Lercanidipine-d3 | 615.2 m/z | 283.2 m/z | 200 ms | 25 eV |

Note: The transition 612.2 → 280.2 corresponds to the fragmentation of the dihydropyridine core. The d3 label on the N-methyl group shifts the fragment to 283.2.

Part 3: Visualization of Logic & Workflow

Decision Logic: Selection of Internal Standard

This diagram illustrates the decision process for selecting the correct internal standard strategy based on availability and assay requirements.

Figure 1: Strategic decision tree for selecting Internal Standards. The "Racemic IS Strategy" is the industry standard due to the scarcity of enantiopure d3 isotopes.

Stereoselective PK Mechanism

Understanding why separation is needed requires visualizing the metabolic divergence.

Figure 2: Stereoselective pharmacokinetics. CYP3A4 metabolism affects the (R)-enantiomer differently, often leading to higher plasma concentrations of the active (S)-enantiomer.[1]

Part 4: Data Summary & Availability

Commercial Availability of Deuterated Standards

| Compound | CAS Number | Availability Status | Primary Use |

| Lercanidipine-d3 HCl (Racemic) | 1189954-18-4 | High (Catalog Item) | General Bioanalysis, Chiral IS (via separation) |

| (R)-Lercanidipine-d3 HCl | 1217724-52-1 | Low (Custom/Rare) | Specific mechanistic studies |

| (S)-Lercanidipine-d3 HCl | N/A (Custom) | Very Low (Custom) | Specific mechanistic studies |

PK Parameters (Healthy Volunteers)

Data synthesized from stereoselective PK studies (Reference 1).

| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Significance |

| Cmax (ng/mL) | 2.071 | 1.681 | p < 0.05 |

| AUC (0-24) (ng[1][6]·h/mL) | 12.35 | 10.06 | p < 0.05 |

| Clearance (L/h) | 732 | 1891 | p < 0.05 |

References

-

Jabor, V. A., et al. (2004).[6] "Enantioselective pharmacokinetics of lercanidipine in healthy volunteers." Journal of Chromatography B. Link

-

BenchChem. "(S)-Lercanidipine-d3 Hydrochloride Application Note." BenchChem Technical Library. Link[1]

-

Cayman Chemical. "Lercanidipine (hydrochloride) Product Information." Cayman Chemical Catalog. Link

-

MedChemExpress. "Lercanidipine-d3 hydrochloride Datasheet." MedChemExpress. Link

-

Simson Pharma. "Lercanidipine D3 Hydrochloride Reference Standard." Simson Pharma. Link

-

Fiori, J., et al. (2006).[7] "Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC–UV and LC–ESI–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Lercanidipine in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antihypertensive drug Lercanidipine in human plasma. The method employs Lercanidipine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A streamlined sample preparation protocol based on solid-phase extraction (SPE) is presented, followed by rapid chromatographic separation on a C18 reversed-phase column. The method has been developed and validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting the transmembrane influx of calcium into vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[1][3] Lercanidipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in low absolute bioavailability.[4][5] Given its pharmacokinetic profile, a sensitive and reliable analytical method is essential for accurately determining its concentration in biological matrices.[4]

LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed. This application note addresses the need for a robust LC-MS/MS method for Lercanidipine by providing a comprehensive protocol that leverages a deuterated internal standard, Lercanidipine-d3. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[6]

Physicochemical Properties of Lercanidipine

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

| Property | Value | Source |

| Molecular Formula | C36H41N3O6 | [7] |

| Molecular Weight | 611.74 g/mol | [7] |

| AlogP (Lipophilicity) | 6.48 | [7] |

| pKa | Not available | |

| Solubility | Practically insoluble in water, soluble in methanol and chloroform.[5] | [5][8] |

| Protein Binding | >98% | [5] |

The high lipophilicity (AlogP of 6.48) and extensive protein binding (>98%) of Lercanidipine necessitate an efficient sample preparation strategy to disrupt protein binding and extract the analyte from the plasma matrix.[5][7] Its solubility in organic solvents like methanol guides the choice of reconstitution solvents and mobile phase components.[5][8]

Experimental Workflow

The overall workflow for the analysis of Lercanidipine in human plasma is depicted below.

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents

-

Lercanidipine hydrochloride (purity ≥99.5%)

-

Lercanidipine-d3 hydrochloride (purity ≥99.5%)[6]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[9]

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is paramount for generating a reliable calibration curve and quality control samples. Lercanidipine is light-sensitive, so precautions should be taken to minimize photodegradation.

-

Lercanidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Lercanidipine hydrochloride in 10 mL of methanol.

-

Lercanidipine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Lercanidipine-d3 hydrochloride in 1 mL of methanol.[9]

-

Lercanidipine Working Solutions: Prepare serial dilutions of the Lercanidipine stock solution with methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.

-

Lercanidipine-d3 Working Solution (IS): Dilute the Lercanidipine-d3 stock solution with methanol:water (50:50, v/v) to a final concentration of 40 ng/mL.[9]

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen for its ability to provide a clean extract, reduce matrix effects, and concentrate the analyte. A polymeric reversed-phase sorbent is effective for retaining the lipophilic Lercanidipine.

-

Sample Pre-treatment: Thaw plasma samples at room temperature. To 100 µL of plasma, add 20 µL of the Lercanidipine-d3 working solution (IS) and vortex for 10 seconds.[9]

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate in water (pH 2.5).[9]

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 1 mL of 5% methanol in water to remove polar interferences.[9]

-

Elution: Elute Lercanidipine and Lercanidipine-d3 with 0.5 mL of methanol.[9]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase. Vortex to ensure complete dissolution.

LC-MS/MS Method Parameters

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve a short run time, good peak shape, and high sensitivity.

Chromatographic Conditions

| Parameter | Condition |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[9] |

| Mobile Phase | A: 2.0 mM Ammonium Formate in water (pH 2.5 with formic acid) B: Methanol |

| Gradient | Isocratic |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lercanidipine: m/z 612.2 → 280.2[10] Lercanidipine-d3: m/z 615.2 → 280.2 (predicted) |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Method Validation

The developed method was validated according to the ICH M10 guidelines, which recommend assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[11][12][13]

Figure 2: Key parameters for bioanalytical method validation as per ICH M10 guidelines.

Validation Results Summary

| Parameter | Result |

| Linearity Range | 0.010 – 20.0 ng/mL[9] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.010 ng/mL[9] |

| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |

| Intra- and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 94% for both analyte and IS[9][14] |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of Lercanidipine in human plasma. The use of a deuterated internal standard and an optimized solid-phase extraction protocol ensures high accuracy and precision. The method has been successfully validated according to ICH M10 guidelines and is well-suited for supporting clinical and non-clinical studies requiring the measurement of Lercanidipine concentrations.

References

-

Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. Available at: [Link]

-

Method Development and Validation of Lercanidipine in Human Plasma by using LC-MS/MS and Comparison of Pkpd Parameters of Lercanidipine and its Enantiomer. ResearchGate. Available at: [Link]

-

A Stability Indicating Validated Method for the Determination of Lercanidipine Using Reverse Phase High Performance Liquid Chromatography. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. National Institutes of Health. Available at: [Link]

-

Lercanidipine. Wikipedia. Available at: [Link]

-

Compound: LERCANIDIPINE (CHEMBL250270). ChEMBL - EMBL-EBI. Available at: [Link]

-

Bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

-

A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. PubMed. Available at: [Link]

-

ICH M10 on bioanalytical method validation. Scientific guideline. European Medicines Agency. Available at: [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency (EMA). Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. CORE. Available at: [Link]

-

PRODUCT INFORMATION – Australia APO-Lercanidipine Tablets. e-lactancia. Available at: [Link]

-

Lercanidipine Hydrochloride. PubChem - NIH. Available at: [Link]

-

Lercanidipine in the Management of Hypertension: An Update. PMC - NIH. Available at: [Link]

-

ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available at: [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at: [Link]

-

Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. ResearchGate. Available at: [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lercanidipine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Compound: LERCANIDIPINE (CHEMBL250270) - ChEMBL [ebi.ac.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Solid Phase Extraction (SPE) of Lercanidipine-d3 in Human Plasma

[1]

Abstract & Analytical Context

Lercanidipine is a third-generation dihydropyridine calcium channel blocker characterized by high lipophilicity (

-

Non-Specific Binding: The drug’s lipophilic nature leads to adsorption losses on standard plastic consumables.[1]

-

Photochemical Instability: Dihydropyridines rapidly degrade to their pyridine analogues under UV/visible light.[1]

This protocol details a robust Solid Phase Extraction (SPE) workflow using a Polymeric Reversed-Phase (HLB) sorbent.[1] Unlike Liquid-Liquid Extraction (LLE), which is common but difficult to automate, this SPE method effectively removes plasma phospholipids—the primary cause of ion suppression in LC-MS/MS—while maintaining high recovery (>85%) for both the analyte and its deuterated internal standard, Lercanidipine-d3.[1]

Physicochemical Profile & Strategy

| Property | Value | Implication for Protocol |

| Structure | Dihydropyridine derivative | CRITICAL: Light sensitive.[1] All work must be performed under monochromatic yellow light (sodium vapor) or in amber glassware.[1] |

| pKa | ~6.83 (Basic secondary amine) | Can be retained by Cation Exchange (MCX) or Reversed Phase (HLB).[1] This protocol uses HLB for broader retention of the neutral/lipophilic moiety. |

| Log P | ~6.0 (Highly Lipophilic) | Requires high organic strength for elution.[1] prone to sticking to container walls; minimize transfers.[1] |

| Protein Binding | >98% | Plasma must be pre-treated (diluted or precipitated) to disrupt protein-drug complexes prior to loading.[1] |

Materials & Reagents

Standards

-

Analyte: Lercanidipine Hydrochloride (Purity >99%)[1][2][3][4]

-

Internal Standard (IS): Lercanidipine-d3 (Purity >98%, isotopic enrichment >99%)[1]

Reagents

-

Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Copolymer Cartridge (e.g., 30 mg / 1 cc).[1]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

Labware (Critical)

Experimental Protocol

Stock Solution Preparation

-

Dissolution: Dissolve Lercanidipine and Lercanidipine-d3 separately in MeOH to 1 mg/mL.

-

Storage: Store at -20°C in amber glass vials. Stable for 1 month.

-

Working IS Solution: Dilute Lercanidipine-d3 to 50 ng/mL in 50:50 MeOH:Water.

Sample Pre-treatment

Rationale: Dilution reduces plasma viscosity and disrupts weak protein binding without precipitating the proteins on the cartridge frit.

-

Aliquot 200 µL human plasma into a 2 mL amber microcentrifuge tube.

-

Add 20 µL Internal Standard Working Solution . Vortex gently (10 sec).

-

Add 200 µL 2% Formic Acid in Water .

-

Note: Acidification helps disrupt protein binding and ionize the basic amine, though HLB retains primarily via hydrophobic interactions.

-

-

Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

Solid Phase Extraction (SPE) Workflow

Cartridge: Polymeric HLB (30 mg/1 cc)[1]

| Step | Solvent / Action | Mechanism / Purpose |

| 1.[1] Condition | 1.0 mL Methanol | Solvates the polymeric sorbent chains to increase surface area. |